molecular formula C22H20N4O2S B503571 N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE CAS No. 353760-33-5

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE

Katalognummer: B503571
CAS-Nummer: 353760-33-5
Molekulargewicht: 404.5g/mol
InChI-Schlüssel: ULQBFWAFHAYSPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE is a complex organic compound that features a triazole ring, a thiophene ring, and an acetyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups and heterocyclic rings makes it a versatile molecule for various chemical reactions and applications.

Eigenschaften

CAS-Nummer

353760-33-5

Molekularformel

C22H20N4O2S

Molekulargewicht

404.5g/mol

IUPAC-Name

N-[4-(5-acetyl-2-phenyl-3-thiophen-2-yl-3H-1,2,4-triazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C22H20N4O2S/c1-15(27)21-24-26(19-7-4-3-5-8-19)22(20-9-6-14-29-20)25(21)18-12-10-17(11-13-18)23-16(2)28/h3-14,22H,1-2H3,(H,23,28)

InChI-Schlüssel

ULQBFWAFHAYSPN-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)NC(=O)C)C3=CC=CS3)C4=CC=CC=C4

Kanonische SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)NC(=O)C)C3=CC=CS3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiophene ring, and the acetylation of the phenyl group. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{4-[3-ACETYL-1-PHENYL-5-(THIOPHEN-2-YL)-5H-1,2,4-TRIAZOL-4-YL]PHENYL}ACETAMIDE is unique due to its combination of functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.